3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide
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Overview
Description
3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with two ethoxy groups at the 3 and 4 positions and a dioxide group at the 1 position.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole molecules, which are structurally similar, interfere with dna synthesis . This suggests that the compound might have a similar target.
Mode of Action
Based on the structural similarity to 1,3,4-thiadiazole molecules, it can be inferred that this compound might interfere with dna synthesis, thereby inhibiting replication of cells .
Biochemical Pathways
Given the potential interaction with dna synthesis, it’s plausible that the compound could affect pathways related to cell replication and growth .
Result of Action
Based on the potential interference with dna synthesis, it can be inferred that the compound might inhibit cell replication, potentially leading to a decrease in the growth of certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with sulfur dioxide and a suitable nitrile to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dioxide group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
3,4-Dimethoxy-1,2,5-thiadiazole-1,1-dioxide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-Diphenyl-1,2,5-thiadiazole-1,1-dioxide: Contains phenyl groups instead of ethoxy groups.
3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide: Substituted with chlorine atoms instead of ethoxy groups.
Uniqueness: 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is unique due to its ethoxy substituents, which impart distinct chemical properties and reactivity compared to its analogues.
Properties
IUPAC Name |
3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMXSPCYRSRMJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NS(=O)(=O)N=C1OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459067 |
Source
|
Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55904-84-2 |
Source
|
Record name | 1,2,5-Thiadiazole, 3,4-diethoxy-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55904-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-DIETHOXY-1,2,5-THIADIAZOLE-1,1-DIOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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